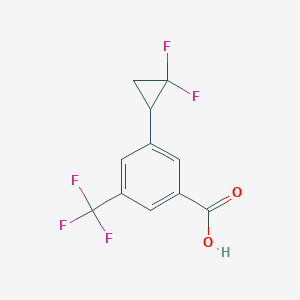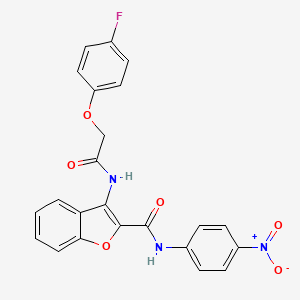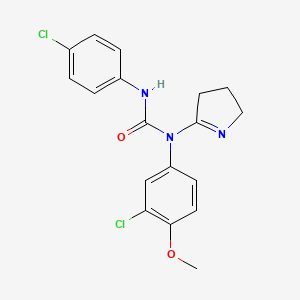
3-(2,2-Difluorocyclopropyl)-5-(trifluoromethyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(2,2-Difluorocyclopropyl)-5-(trifluoromethyl)benzoic acid” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of “3-(2,2-Difluorocyclopropyl)-5-(trifluoromethyl)benzoic acid” is not well-documented in the available literature. Therefore, a detailed synthesis analysis cannot be provided at this time .Chemical Reactions Analysis
There is insufficient information available to provide a detailed analysis of the chemical reactions involving "3-(2,2-Difluorocyclopropyl)-5-(trifluoromethyl)benzoic acid" .Wissenschaftliche Forschungsanwendungen
Self-Assembly and Supramolecular Structures
3-(2,2-Difluorocyclopropyl)-5-(trifluoromethyl)benzoic acid and its derivatives exhibit remarkable properties in self-assembly and the formation of supramolecular structures. Semifluorinated tapered monodendrons, including those derived from benzoic acid compounds, have shown the ability to self-assemble into supramolecular cylindrical or rod-like dendrimers. These dendrimers can form thermotropic hexagonal columnar liquid crystalline phases, which are significantly enhanced by the fluorination of the dodecyl groups of these building blocks (Percec et al., 1996).
Liquid Crystal Phases and Materials
Research into derivatives of benzoic acid, such as 3,4,5‐tris‐(11,11,12,12,13,13,14,14,15,15,16,16,16‐tridecafluorohexadecyloxy)benzoic acid, has led to the discovery of new mesogens capable of forming thermotropic cubic phases. These compounds display a sequence of isotropic, cubic, and hexagonal columnar phases, providing valuable insights into the development of novel liquid crystalline materials (Zhou, Narayanan, & Li, 2007).
Polymer Synthesis and Characteristics
In the field of polymer science, benzoic acid derivatives are used to synthesize various polymers with unique properties. For instance, certain benzoic acid-based compounds have been utilized to create polymers and monodendrons that self-assemble into supramolecular columns, forming columnar hexagonal liquid crystalline phases. These studies provide insights into the control of external diameter, internal structure, and stability of these supramolecular structures (Percec et al., 1998).
Applications in Organic Chemistry
Derivatives of benzoic acid are also significant in organic chemistry. They have been used in the alkylation of benzene with various cyclic ethers, catalyzed by superacidic trifluoromethanesulfonic acid (TFSA). This method has been instrumental in producing phenyl-substituted compounds and bicyclic compounds, showcasing the diverse reactivity and product formation in such reactions (Molnár et al., 2003).
Medicinal Chemistry and Drug Development
In medicinal chemistry, trifluoromethyl groups, which are structurally related to 3-(2,2-Difluorocyclopropyl)-5-(trifluoromethyl)benzoic acid, are widely employed to enhance the metabolic stability, lipophilicity, and dipole moments of drug-like molecules. This highlights the significance of such compounds in the development of pharmaceuticals and agrochemicals (Khan, Buba, & Goossen, 2012).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(2,2-difluorocyclopropyl)-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F5O2/c12-10(13)4-8(10)5-1-6(9(17)18)3-7(2-5)11(14,15)16/h1-3,8H,4H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLNIOSGNPSJNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2-Difluorocyclopropyl)-5-(trifluoromethyl)benzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide](/img/structure/B2931593.png)
methanone](/img/structure/B2931594.png)
![1-[(4-Chloro-3-nitrophenyl)sulfonyl]-4-methylpiperidine](/img/structure/B2931595.png)
![[2-(3-Chloroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2931596.png)


![2,5-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2931604.png)
![2-Aminothieno[2,3-c]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2931607.png)

![tert-Butyl N-[(3S)-4,4-difluoropiperidin-3-yl]carbamate](/img/structure/B2931609.png)


![(Z)-4-methoxy-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2931614.png)
